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Compound of Interest

Compound Name: Trazpiroben

Cat. No.: B611468

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular safety profiles of
Trazpiroben, a novel dopamine D2/D3 receptor antagonist, and domperidone, a widely used
antiemetic and prokinetic agent. The information presented is based on available preclinical
and clinical experimental data to assist researchers, scientists, and drug development
professionals in their understanding of these compounds.

Executive Summary

Trazpiroben (TAK-906) is a peripherally selective dopamine D2/D3 receptor antagonist
currently under development. Preclinical and early-phase clinical studies have consistently
demonstrated a favorable cardiovascular safety profile, with a low affinity for the hERG
potassium channel and no clinically significant effects on QT interval prolongation or other
cardiovascular parameters. In contrast, domperidone has a well-documented association with
an increased risk of serious cardiovascular adverse events, including QT interval prolongation,
Torsades de Pointes (TdP), ventricular arrhythmias, and sudden cardiac death. This risk has
led to regulatory warnings and restrictions on its use, particularly at higher doses and in specific
patient populations.

Comparative Cardiovascular Safety Data

The following table summarizes key quantitative data from preclinical and clinical studies to
facilitate a direct comparison of the cardiovascular safety of Trazpiroben and domperidone.
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Parameter

Trazpiroben

Domperidone

hERG IC50

15.6 pM[1][2][3]14]

57 nM - 0.17 pM[5]

Preclinical In Vivo QT

Prolongation

No effects on QTc duration in

telemeterized dogs

Action potential prolongation

observed in preclinical models

Clinical QT Prolongation

No clinically meaningful
cardiovascular adverse effects
observed in Phase 1 and 2a

trials

Associated with QT interval
prolongation, particularly at
doses >30 mg/day and in

patients >60 years old

Risk of Ventricular
Arrhythmia/Sudden Cardiac
Death

No evidence of increased risk

in clinical trials to date

Increased risk of serious
ventricular arrhythmia and
sudden cardiac death reported
in multiple population-based

studies and meta-analyses

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the cardiovascular

safety assessment of Trazpiroben and domperidone.

In Vitro hERG Assay

The human Ether-a-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro

study to assess the potential of a compound to delay cardiac repolarization, a key factor in

drug-induced QT prolongation.

Methodology:

e Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably

expressing the hERG channel are commonly used.

o Technique: Whole-cell patch-clamp electrophysiology is the gold standard. This technique

allows for the direct measurement of ion channel currents.

e Procedure:
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o Cells are cultured and prepared for electrophysiological recording.

o A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).

o The membrane patch under the pipette is ruptured to gain electrical access to the cell's
interior.

o The voltage across the cell membrane is clamped to a specific protocol to elicit hERG
currents. A typical voltage protocol involves a depolarization step to activate the channels,
followed by a repolarization step to measure the tail current, which is characteristic of
hERG.

o The baseline hERG current is recorded.

o The test compound (Trazpiroben or domperidone) is applied at various concentrations.

[¢]

The effect of the compound on the hERG current is measured, and the concentration that
inhibits 50% of the current (IC50) is calculated.

» Data Analysis: The percentage of hERG current inhibition at each concentration is plotted to
generate a concentration-response curve, from which the 1C50 value is derived.

In Vivo Cardiovascular Safety Assessment in
Telemetered Dogs

This preclinical study evaluates the effects of a drug on cardiovascular parameters in
conscious, freely moving animals, providing a more integrated assessment of cardiovascular
safety.

Methodology:

« Animal Model: Beagle dogs are a commonly used non-rodent species for cardiovascular
safety pharmacology studies.

¢ Instrumentation: Animals are surgically implanted with telemetry transmitters that
continuously monitor and transmit electrocardiogram (ECG), blood pressure, and heart rate
data.
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e Procedure:

o

Following a recovery period after surgery, baseline cardiovascular data are collected.

o The study is typically conducted using a crossover design, where each animal receives
both the test compound and a vehicle control in a randomized order, with a washout
period in between.

o Trazpiroben or domperidone is administered, usually via oral gavage, at single or multiple
dose levels.

o ECG, blood pressure, and heart rate are continuously recorded for a specified period (e.qg.,
24 hours) post-dose.

e Data Analysis:

o ECG Analysis: The QT interval is measured and corrected for heart rate (QTc) using a
species-specific formula (e.g., Van de Water's or Bazett's). Changes in QTc, PR interval,
and QRS duration from baseline are analyzed.

o Hemodynamic Analysis: Changes in mean arterial pressure, systolic and diastolic blood
pressure, and heart rate are assessed.

o The data are statistically analyzed to determine if there are any significant, dose-
dependent effects of the drug compared to the vehicle control.

Thorough QT/QTc Clinical Study

The "Thorough QT/QTc study" is a dedicated clinical trial designed to rigorously evaluate the
effect of a new drug on the QT interval in humans, as mandated by the ICH E14 guidance.

Methodology:
o Study Population: Typically conducted in healthy volunteers to minimize confounding factors.

o Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or
parallel group design is used.
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o Placebo Control: To account for time-matched changes in the QT interval.

o Positive Control: A drug with a known QT-prolonging effect (e.g., moxifloxacin) is included
to demonstrate the study's ability to detect a small effect.

e Procedure:

o Subjects receive the investigational drug at therapeutic and supratherapeutic doses,
placebo, and the positive control.

o Serial ECGs are recorded at predefined time points before and after dosing,
corresponding to the expected peak plasma concentration of the drug.

o Blood samples are collected for pharmacokinetic analysis to correlate drug concentration
with QT interval changes.

o ECG Analysis:
o ECGs are centrally read by trained cardiologists who are blinded to treatment and time.

o The QT interval is measured, and various correction formulas (e.qg., Fridericia's - QTcF,
Bazett's - QTcB) are applied.

o The primary endpoint is the time-matched, placebo-subtracted change from baseline in
the QTc interval (AAQTc).

o Data Analysis: The relationship between drug concentration and the change in QTc interval is
analyzed using exposure-response modeling. The upper bound of the 95% confidence
interval for the AAQTc is a key parameter for regulatory assessment.

Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signhaling Pathway

Both Trazpiroben and domperidone are antagonists of the dopamine D2 receptor. This
receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates an
intracellular signaling cascade. As antagonists, Trazpiroben and domperidone block this
pathway.
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Caption: Dopamine D2 receptor antagonist signaling pathway.

Preclinical Cardiovascular Safety Assessment Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of the
cardiovascular safety of a new chemical entity.
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Caption: Preclinical cardiovascular safety assessment workflow.

Conclusion

The available preclinical and clinical data indicate a clear distinction in the cardiovascular
safety profiles of Trazpiroben and domperidone. Trazpiroben has demonstrated a favorable
safety profile with a low potential for hRERG channel inhibition and no clinically significant
cardiovascular adverse effects in early-phase trials. In contrast, domperidone is associated with
a known risk of serious cardiac events, including QT prolongation and ventricular arrhythmias,
which has led to regulatory actions to mitigate this risk. For researchers and drug development
professionals, these findings underscore the importance of thorough cardiovascular safety
assessment during all stages of drug development. The favorable safety profile of Trazpiroben
suggests it may offer a safer alternative to domperidone for indications where dopamine D2/D3
receptor antagonism is desired.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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